molecular formula C7H6N2O3 B7855388 syn-4-Nitrobenzaldoxime

syn-4-Nitrobenzaldoxime

Cat. No. B7855388
M. Wt: 166.13 g/mol
InChI Key: WTLPAVBACRIHHC-UHFFFAOYSA-N
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Description

Syn-4-Nitrobenzaldoxime is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality syn-4-Nitrobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about syn-4-Nitrobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

N-[(4-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPAVBACRIHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920943
Record name N-[(4-Nitrophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-benzaldehyde oxime

CAS RN

1129-37-9, 20707-69-1
Record name 4-Nitrobenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Nitrophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name syn-4-Nitrobenzaldoxime [Deprotecting Agent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

151 g (1 mol) of p-nitrobenzaldehyde was dissolved in 350 ml of methanol and an aqueous solution of 80.3 g (1.1 mol) of hydroxylamine hydrochloride in 100 ml of water was added dropwise over 30 minutes while maintaining the temperature at 30° C. Thereafter the mixture was stirred at the same temperature for 2 hours and diluted with 1000 ml of water. White crystals deposited were filtered, washed with water and dried. Thus, 161 g of p-nitrobenzaldoxime was obtained. Yield 97%; M.P. 128°-131° C.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

453 g (3 mols) of p-nitrobenzaldehyde was dissolved in 1350 ml of methanol and then, an aqueous solution of 241 g (3.3 mols) of hydrochloric acid hydroxylamine hydrochloride in 300 ml of water was added dropwise over 30 minutes while maintaining the reaction temperature at 30° C. Thereafter, stirring was effected at the same temperature for two hours and the mixture was diluted with 2000 ml of water. White crystals deposited were filtered, washed with water and dried. 480 g of p-nitrobenzaldoxime was obtained (yield, 96.5%). M.P. 128° to 131° C.
Quantity
453 g
Type
reactant
Reaction Step One
Quantity
1350 mL
Type
solvent
Reaction Step One
Name
hydrochloric acid hydroxylamine hydrochloride
Quantity
241 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Nitrobenzaldehyde (40 g, 264.49 mmol) was added to MeOH (100 ml) followed by hydroxylamine hydrochloride (22.9 g, 330.9 mmol) in H2O (100 ml). The solution was then cooled to 0° C. Sodium carbonate (16.9 g, 159.5 mmol) in H2O (100 ml) was added and the reaction was allowed to stir overnight. The MeOH was removed under vacuum and then H2O (400 ml) was added. The precipitate was filtered and dried under vacuum to yield the product (39.65 g, 238.68 mmol).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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syn-4-Nitrobenzaldoxime
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
syn-4-Nitrobenzaldoxime

Citations

For This Compound
36
Citations
CB Reese, L Yau - Tetrahedron Letters, 1978 - Elsevier
… Thus we have very recently found4 that the conjugate bases of syn-4-nitrobenzaldoxime (5) and syn-pyridine-2-carboxaldoxime (6) react with 2-chlorophenyl esters of oligonucleotides (…
Number of citations: 23 www.sciencedirect.com
SS Jones, B Rayner, CB Reese, A Ubasawa… - Tetrahedron, 1980 - Elsevier
… The cooled products deposi ted syn4-nitrobenzaldoxime … 0.003 mmol), syn-4-nitrobenzaldoxime … 1.8~mol) was treated with syn-4-nitrobenzaldoxime …
Number of citations: 195 www.sciencedirect.com
H Takaku, T Watanabe, S Hamamoto - Tetrahedron letters, 1988 - Elsevier
… In the first series of experiments, e was treated with the conjugate bases of syn-4-nitrobenzaldoxime (NBO) and syn-pyridine-2-carboaldoxime (PAO).7) It can be seen from Table 1 that …
Number of citations: 25 www.sciencedirect.com
LA Wozniak, M Góra, M Bukowiecka‐Matusiak… - 2005 - Wiley Online Library
… FAST (T PS C Bz ) isomer (S P )-2b [dr > 98 %; δ = 62.54 (major), 62.12 ppm (minor)] was performed in dioxane/water solution in the presence of an excess of syn-4-nitrobenzaldoxime …
CAA Van Boeckel, JH Van Boom - Tetrahedron, 1985 - Elsevier
In this study we demonstrate that the tetraisopropyldisiloxane-1,3-diyl protecting group could be introduced, in a two step procedure, at the 3'- and 4'-hydroxyl functions of α-…
Number of citations: 42 www.sciencedirect.com
SS Jones, CB Reese, S Sibanda - Current Trends in Organic Synthesis, 1983 - Elsevier
… removed from the internucleotide linkages of fully-protected oligonucleotides [eg (4_) ] by treatment with the N ,N ,N ,N -tetramethylguanidinium (TMG) salt of syn-4-nitrobenzaldoxime (…
Number of citations: 2 www.sciencedirect.com
B Nawrot, B Rębowska, K Cieślińska, WJ Stec - Tetrahedron letters, 2005 - Elsevier
… not always the case for dinucleoside (3′,5′)-phosphorothioate O-alkyl triesters) and clean stereoinvertive removal of the p-nitrophenyl protection by means of syn-4-nitrobenzaldoxime…
Number of citations: 24 www.sciencedirect.com
A Nyilas, A Földesi… - Nucleosides & Nucleotides, 1989 - Taylor & Francis
… 28 pmol) was coevaporated with dry toluene, then dissolved in acetonimle (2.8 ml), Syn-4-nitrobenzaldoxime (0.18 g, 1.1 mmol) and 1.1.3.3-tetrame thylguanidine (TMG) (0.12 ml, 0.9 …
Number of citations: 0 www.tandfonline.com
BE Kaplan, K Itakura - 1987 - books.google.com
… In 1978 Reese reported the solution to this problem and proposed the use of the conjugate base of syn-4-nitrobenzaldoxime or syn2-py1idine-2-carboxaldoxime52. The 2-chlorophenyl …
Number of citations: 8 books.google.com
JAJ Den Hartog, JH Van Boom - Recueil des Travaux …, 1981 - Wiley Online Library
… After extraction with ether (3 x 20 ml) to remove 4-nitrophenol and 2-chlorophenol, and with chloroform (3 x 20 ml) to remove excess syn-4-nitrobenzaldoxime, the pH was adiusted to …
Number of citations: 8 onlinelibrary.wiley.com

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